molecular formula C21H19NO6 B5278892 (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione

Cat. No.: B5278892
M. Wt: 381.4 g/mol
InChI Key: OZENISRNWZBEBU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the piperidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: Used in similar synthetic applications.

    Flubendiamide: Another complex organic compound with distinct applications.

Uniqueness

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)piperidine-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-26-14-7-5-13(6-8-14)18-19(23)15(20(24)22-21(18)25)10-12-4-9-16(27-2)17(11-12)28-3/h4-11,18H,1-3H3,(H,22,24,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENISRNWZBEBU-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.